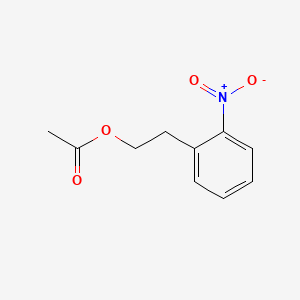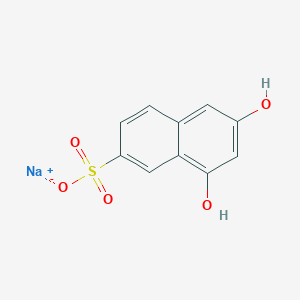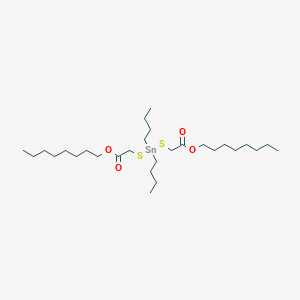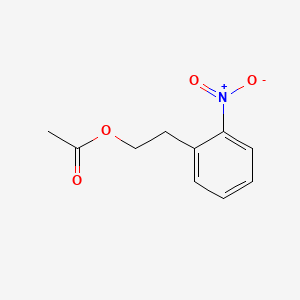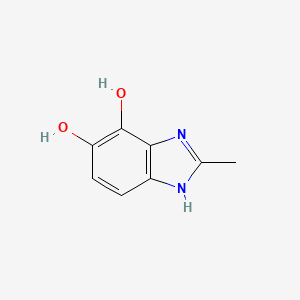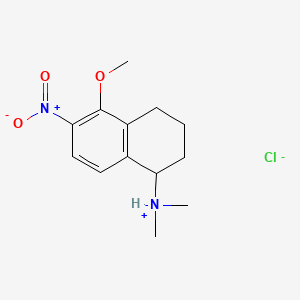
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthylamine core, tetrahydro modifications, and additional functional groups such as methoxy and nitro groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Nitration: Introduction of the nitro group into the naphthylamine core.
Reduction: Conversion of the nitro group to an amine.
Methylation: Introduction of methyl groups to the amine.
Hydrogenation: Saturation of the naphthyl ring to form the tetrahydro derivative.
Methoxylation: Introduction of the methoxy group.
Hydrochloride Formation: Conversion to the hydrochloride salt to enhance solubility.
Industrial production methods often involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various acids and bases for hydrolysis.
Applications De Recherche Scientifique
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. The nitro and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-5-methoxy-6-nitro-, hydrochloride can be compared with other similar compounds, such as:
1-Naphthylamine: Lacks the tetrahydro, dimethyl, methoxy, and nitro modifications.
1,2,3,4-Tetrahydro-1-naphthylamine: Lacks the dimethyl, methoxy, and nitro modifications.
N,N-Dimethyl-1-naphthylamine: Lacks the tetrahydro, methoxy, and nitro modifications.
5,6,7,8-Tetrahydro-1-naphthylamine: Similar tetrahydro structure but different substitution pattern.
The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
64037-89-4 |
|---|---|
Formule moléculaire |
C13H19ClN2O3 |
Poids moléculaire |
286.75 g/mol |
Nom IUPAC |
(5-methoxy-6-nitro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-14(2)11-6-4-5-10-9(11)7-8-12(15(16)17)13(10)18-3;/h7-8,11H,4-6H2,1-3H3;1H |
Clé InChI |
YMPWIKHYIZLCPN-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)C1CCCC2=C1C=CC(=C2OC)[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


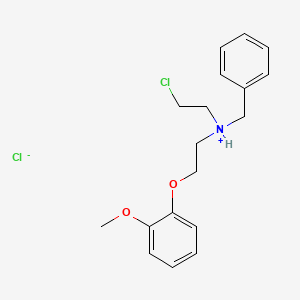
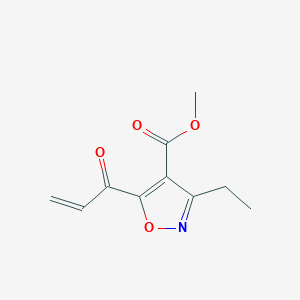
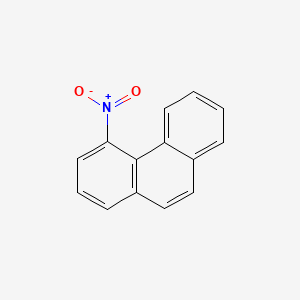
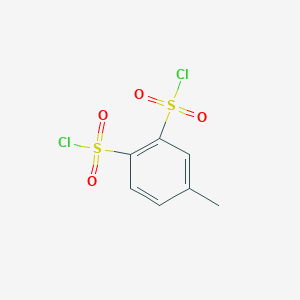
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
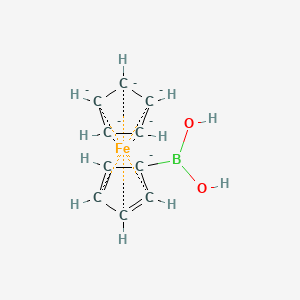
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
